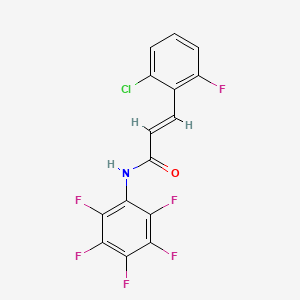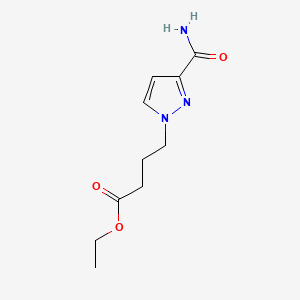![molecular formula C14H8F4N2O B10909526 3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10909526.png)
3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is notable for its unique structural properties, which include the presence of fluorine atoms and a trifluoromethyl group. These features contribute to its stability and reactivity, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable precursor, such as a β-keto ester, with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-(4-Bromophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-(4-Methylphenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a distinct and valuable molecule for various applications.
Properties
Molecular Formula |
C14H8F4N2O |
|---|---|
Molecular Weight |
296.22 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C14H8F4N2O/c1-7-6-10(14(16,17)18)11-12(20-21-13(11)19-7)8-2-4-9(15)5-3-8/h2-6H,1H3 |
InChI Key |
GCYJMRZWPJRWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10909447.png)
![5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one](/img/structure/B10909448.png)
![2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10909464.png)

![4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10909477.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10909479.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10909483.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10909488.png)
![Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B10909492.png)
![N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10909506.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B10909511.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909514.png)

